Cas no 921567-63-7 (2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide)

2-Chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide is a specialized benzoxazepin derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a chloro-nitrobenzamide moiety fused to a tetrahydrobenzoxazepine core, suggests utility as an intermediate in the synthesis of bioactive compounds. The presence of both electron-withdrawing (nitro) and electron-donating (oxazepine) groups may confer selective reactivity, making it valuable for targeted modifications. The propyl and dimethyl substituents enhance lipophilicity, potentially improving membrane permeability in drug design. This compound is suited for exploratory studies in enzyme inhibition or receptor modulation due to its rigid, heterocyclic framework. Proper handling is advised due to its nitro and chloro functional groups.
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide structure
921567-63-7 structure
Product name:2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
CAS No:921567-63-7
MF:C21H22ClN3O5
MW:431.869484424591
CID:6370022
PubChem ID:40886909

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
    • 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
    • AKOS024632871
    • 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide
    • 921567-63-7
    • F2261-0410
    • Inchi: 1S/C21H22ClN3O5/c1-4-9-24-17-8-5-13(10-18(17)30-12-21(2,3)20(24)27)23-19(26)15-7-6-14(25(28)29)11-16(15)22/h5-8,10-11H,4,9,12H2,1-3H3,(H,23,26)
    • InChI Key: OFVCWGIAWHNNIM-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2OCC(C)(C)C(=O)N(CCC)C2=CC=1)(=O)C1=CC=C([N+]([O-])=O)C=C1Cl

Computed Properties

  • Exact Mass: 431.1247985g/mol
  • Monoisotopic Mass: 431.1247985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 668
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.1

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2261-0410-5mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2261-0410-2mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2261-0410-20mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2261-0410-15mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2261-0410-2μmol
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2261-0410-25mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2261-0410-30mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2261-0410-50mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2261-0410-3mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2261-0410-40mg
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
921567-63-7 90%+
40mg
$140.0 2023-05-16

Additional information on 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide

Comprehensive Overview of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide (CAS No. 921567-63-7)

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide (CAS No. 921567-63-7) is a specialized organic compound with a unique molecular structure that combines a benzoxazepine core with a nitrobenzamide moiety. This compound has garnered significant interest in pharmaceutical and agrochemical research due to its potential biological activities. The presence of both chloro and nitro functional groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The chemical structure of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide features a tetrahydro-1,5-benzoxazepine ring system, which is known for its pharmacological relevance. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given the increasing demand for targeted therapies in diseases like cancer and autoimmune disorders. The compound's propyl and dimethyl substituents further contribute to its lipophilicity, which can influence its bioavailability and metabolic stability.

In recent years, the scientific community has focused on the development of heterocyclic compounds like 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide due to their versatility in drug discovery. Searches for "benzoxazepine derivatives" and "nitrobenzamide applications" have surged, reflecting the growing interest in these chemical classes. This compound's CAS No. 921567-63-7 is frequently referenced in patent literature, indicating its potential in proprietary formulations.

The synthesis of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide typically involves multi-step organic reactions, including amide coupling and cyclization processes. Its nitro group offers opportunities for further chemical modifications, such as reduction to an amine, which could expand its utility in medicinal chemistry. Researchers exploring "nitro group reduction in drug design" often encounter this compound as a case study.

From an industrial perspective, CAS No. 921567-63-7 is of interest to manufacturers specializing in high-value intermediates for the pharmaceutical sector. The compound's structural complexity aligns with trends in fragment-based drug discovery, a hot topic in modern pharmacology. Its potential applications in central nervous system (CNS) therapeutics are also under investigation, given the benzoxazepine scaffold's historical relevance in neurology.

Environmental and safety considerations for 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide follow standard laboratory protocols for handling nitroaromatic compounds. While not classified as hazardous under normal conditions, proper storage away from strong reducing agents is recommended due to its nitro functionality. This precaution aligns with general safety searches like "handling nitro compounds safely" frequently seen in chemical forums.

The market for specialty chemicals like CAS No. 921567-63-7 continues to grow, driven by increased R&D investment in small molecule therapeutics. Analytical techniques such as HPLC and LC-MS are commonly employed for purity assessment, addressing common search queries about "analytical methods for complex heterocycles." The compound's chromatographic behavior is of particular interest to quality control specialists.

Future research directions for 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide may explore its structure-activity relationships through systematic derivatization. The 8-position substitution pattern on the benzoxazepine ring presents opportunities for creating diverse analogs, a strategy often searched as "positional isomerism in drug design." Such studies could unlock new therapeutic applications for this intriguing molecular scaffold.

In conclusion, 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide represents a compelling case study in modern medicinal chemistry. Its CAS No. 921567-63-7 serves as a key identifier for researchers investigating benzoxazepine-based compounds or nitro-containing pharmacophores. As the pharmaceutical industry continues to prioritize targeted molecular therapies, compounds with such well-defined structural features will remain at the forefront of drug discovery efforts.

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